N-(6-APB) Fentanyl is a synthetic opioid compound that is structurally related to fentanyl, a potent analgesic widely used in medicine. This compound has garnered attention due to its potential applications in both scientific research and its implications in the context of illicit drug use. The compound's full IUPAC name is N-[1-[1-(1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide, and its molecular formula is C25H30N2O2, with a molecular weight of 390.5 g/mol .
N-(6-APB) Fentanyl is classified as a synthetic opioid and falls within the category of novel psychoactive substances. It is derived from modifications of the fentanyl structure, incorporating a benzofuran moiety, which differentiates it from traditional fentanyl analogs. Its synthesis and characterization have been documented in various scientific literature, reflecting its relevance in pharmacological studies .
The synthesis of N-(6-APB) Fentanyl involves several key steps:
Industrial methods for producing this compound are optimized for high yields and purity. Techniques such as high-pressure reactors and advanced purification methods are commonly employed to isolate the final product effectively.
The molecular structure of N-(6-APB) Fentanyl can be represented as follows:
The structural uniqueness provided by the benzofuran component contributes to its distinct pharmacological properties compared to other fentanyl analogs.
N-(6-APB) Fentanyl can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution .
N-(6-APB) Fentanyl primarily exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to analgesic effects similar to those observed with other opioids, influencing pain perception and emotional responses . The potency of N-(6-APB) Fentanyl can vary significantly based on its structural modifications compared to traditional fentanyl.
The physical and chemical properties of N-(6-APB) Fentanyl include:
Additional analyses such as chromatographic techniques (e.g., liquid chromatography-mass spectrometry) are employed to determine these properties more accurately .
N-(6-APB) Fentanyl has several applications in scientific research:
The ongoing research into N-(6-APB) Fentanyl highlights its significance in understanding opioid mechanisms and developing safer therapeutic options within the opioid class.
The evolution of synthetic opioids began in 1959 when Paul Janssen synthesized fentanyl as an intravenous surgical analgesic, leveraging a piperidine core rather than morphine’s phenanthrene scaffold [1] [5]. This innovation enabled precise modifications to the molecule’s four regions (A: piperidine; B: phenethyl; C: aniline; D: acyl group), yielding analogs with tailored pharmacokinetics. For example:
The 2010s marked a shift toward illicit structural diversification. Criminal manufacturers exploited modular synthesis routes—typically involving N-alkylation of piperidin-4-one, reductive amination, and acylation—to evade regulatory controls [2]. This generated novel analogs like acetylfentanyl (methylation of Region D) and furanylfentanyl (furan replacement in Region C) [5].
Table 1: Key Milestones in Fentanyl Analog Development
| Era | Compound | Structural Modification | Primary Use Context |
|---|---|---|---|
| 1960s | Fentanyl | Prototype 4-anilidopiperidine | Medical anesthesia |
| 1980s | Carfentanil | β-Methoxycarbonylation (Region D) | Veterinary anesthesia |
| 1990s | Remifentanil | Esterified propanoate chain (Region D) | Human surgery |
| 2010s | Furanylfentanyl | Furan substitution (Region C) | Illicit recreational |
| 2020s | N-(6-APB) Fentanyl | Benzofuran-6-yl moiety (Region B) | Illicit recreational |
N-(6-APB) Fentanyl (IUPAC: N-(1-(1-(benzofuran-6-yl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide) represents a deliberate fusion of fentanyl’s MOR-targeting backbone with benzofuran-based psychostimulant pharmacophores [4] [7]. Its modifications include:
This hybrid structure aligns with "linked" multitarget analgesic (MTA) design strategies, wherein a non-opioid pharmacophore is tethered to an opioid scaffold [2]. However, unlike medicinal MTAs (e.g., dual MOR/I2-IBS ligands), N-(6-APB) Fentanyl emerged from illicit markets without therapeutic intent. Its synthesis follows fentanyl’s standard 3-step route, substituting 2-(benzofuran-6-yl)ethyl bromide for phenethyl bromide during N-alkylation [2] [4].
Table 2: Structural Comparison of Benzofuran-Derived Opioids
| Compound | Region B Modification | Region C Modification | Psychoactive Target Profile |
|---|---|---|---|
| Fentanyl | Phenethyl | Unsubstituted phenyl | Pure MOR agonist |
| Benzoylfentanyl | Phenethyl | Benzoyl substitution | MOR agonist |
| N-(6-APB) Fentanyl | 1-(Benzofuran-6-yl)propan-2-yl | Unsubstituted phenyl | MOR agonist + SERT modulation (presumed) |
N-(6-APB) Fentanyl epitomizes the "third wave" of the opioid crisis (2013–present), characterized by synthetic opioids contaminating illicit drug supplies [3] [5]. Key epidemiological factors include:
Table 3: N-(6-APB) Fentanyl in the Context of Opioid Crisis Waves
| Wave | Primary Drivers | Peak U.S. Deaths | Role of Fentanyl Analogs |
|---|---|---|---|
| First (1999–2010) | Prescription opioids | ~16,000/year (2011) | Minimal |
| Second (2010–2013) | Heroin | ~13,000/year (2015) | Emerging adulterant |
| Third (2013–present) | Synthetic opioids (e.g., IMFs*) | ~82,000/year (2022) | Dominant; includes N-(6-APB) Fentanyl |
*Illegally Manufactured Fentanyls [3]
Regulatory responses highlight its significance: The U.S. classifies N-(6-APB) Fentanyl as Schedule I, reflecting its high abuse risk and lack of medical utility [4]. Forensic identification remains critical for public health surveillance, as novel analogs often precede regional overdose spikes [3] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6